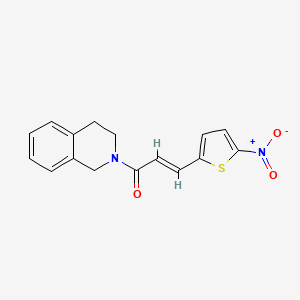

(2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one

Description

“(2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) bridging a 5-nitrothiophen-2-yl group and a 1,2,3,4-tetrahydroisoquinoline moiety.

Its structural features suggest applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents, given the bioactivity trends of analogous compounds .

Properties

IUPAC Name |

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c19-15(7-5-14-6-8-16(22-14)18(20)21)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQLBNLVCDJTJV-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-nitrothiophene-2-carbaldehyde and 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Reduction: The carbonyl group in the chalcone structure can be reduced to form an alcohol. Common reducing agents for this reaction include sodium borohydride or lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. This can be achieved using nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with palladium catalyst, sodium dithionite.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed:

Reduction of Nitro Group: Amino derivative of the compound.

Reduction of Carbonyl Group: Alcohol derivative of the compound.

Substitution of Nitro Group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: Investigated for its antimicrobial and anticancer properties. The compound has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine: Potential therapeutic agent for the treatment of inflammatory diseases and infections due to its anti-inflammatory and antimicrobial properties.

Industry: Could be used in the development of new materials with specific chemical properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one is not fully understood. it is believed that the compound exerts its effects through multiple pathways:

Antimicrobial Activity: The nitro group can generate reactive oxygen species (ROS) that damage bacterial cell membranes and DNA, leading to cell death.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related chalcone derivatives (Table 1). Key differences lie in substituent groups, electronic properties, and bioactivity profiles.

Table 1: Structural and Functional Comparison of Analogous Chalcones

Key Findings from Comparative Analysis

Electronic Effects: The nitro group in the target compound confers stronger electron-withdrawing properties compared to bromo (in ) or methoxy (in ) substituents. Methoxy-rich analogs (e.g., ) exhibit increased solubility but reduced reactivity due to electron-donating effects.

Structural Rigidity: The tetrahydroisoquinoline moiety imposes conformational constraints, which may enhance selectivity for specific receptors compared to flexible trimethoxyphenyl () or methylthiophene () derivatives.

Bioactivity Trends: Bromothiophene analogs () show pronounced antifungal activity, likely due to halogen-bonding interactions. The nitro-thiophene-tetrahydroisoquinoline hybrid is hypothesized to combine kinase inhibitory (via nitro group) and CNS-targeting (via tetrahydroisoquinoline) properties, though experimental validation is needed.

Synthetic Challenges :

- Nitro groups may complicate synthesis due to redox sensitivity, whereas methoxy or bromo substituents () offer stability under standard conditions.

Biological Activity

The compound (2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C15H14N2O2S

- Molecular Weight : 286.35 g/mol

This compound features a chalcone backbone with a nitrothiophene moiety and a tetrahydroisoquinoline substituent, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Several studies have investigated the anticancer potential of chalcone derivatives, including the compound . The following table summarizes key findings regarding its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induces apoptosis and cell cycle arrest |

| MCF-7 | 10.0 | Inhibits proliferation and promotes apoptosis |

| A549 | 15.0 | Suppresses migration and invasion |

The anticancer activity is primarily attributed to the following mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S phase transition.

- Inhibition of Metastasis : The compound reduces the migratory and invasive capabilities of cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that it exhibits significant effects against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Structure-Activity Relationship (SAR)

The biological activity of (2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one can be influenced by structural modifications:

- The presence of electron-withdrawing groups (like nitro) enhances anticancer activity.

- Substituents on the thiophene ring can modulate antimicrobial potency.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by Elkhalifa et al. evaluated a series of chalcone derivatives similar to the target compound. The research highlighted that derivatives with a nitro group exhibited enhanced cytotoxicity against various cancer cell lines, supporting the potential of (2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one as an effective anticancer agent . -

Case Study on Antimicrobial Effects :

Research conducted by Valdameri et al. demonstrated that compounds with similar structural features showed significant antibacterial and antifungal activities. The results suggested that modifications in the thiophene ring could lead to improved efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.